2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride
Overview
Description
2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride (MAMPA-HCl) is a synthetic compound that is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is often used in laboratory experiments to study its effects.
Scientific Research Applications
Molecular Structure Analysis :
- The conformation of the N—H bond in related compounds such as 2-Chloro-N-(3-methylphenyl)acetamide is syn to the meta-methyl group, which contrasts with the anti conformation observed in similar compounds. This structural analysis is crucial in understanding the chemical behavior and potential applications of the compound (Gowda et al., 2007).
Metabolic Pathways and Toxicology :
- Comparative metabolism studies of chloroacetamide herbicides (similar in structure to the target compound) in human and rat liver microsomes reveal complex metabolic pathways. These studies are fundamental in assessing the environmental and health impacts of these compounds (Coleman et al., 2000).
Chemical Synthesis and Reactions :
- Research on NN′-Dimethyl-N-(2,4,6-trinitrophenyl)glycinamide, which shares structural similarities with the target compound, provides insights into its chemical reactivity and potential for creating derivatives. Such studies are essential for developing new pharmaceuticals or industrial chemicals (Macháček et al., 1986).
Anticonvulsant Properties :
- 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, structurally related to the target compound, have been studied for their anticonvulsant activities. This kind of research is vital for the development of new therapeutic agents (Camerman et al., 2005).
Environmental Impact and Biodegradation :
- The involvement of the Cytochrome P450 System in the N-Deethoxymethylation of Acetochlor, a herbicide structurally similar to the compound , has been explored. This research is crucial for understanding the environmental impact and biodegradation of these chemicals (Wang et al., 2015).
properties
IUPAC Name |
2-(methylamino)-N-(3-methylphenyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8-4-3-5-9(6-8)12-10(13)7-11-2;/h3-6,11H,7H2,1-2H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIPOYNUHYNBIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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